molecular formula C6H9NOS B1530272 2-Amino-2-(thiophen-3-yl)ethan-1-ol CAS No. 1183538-72-8

2-Amino-2-(thiophen-3-yl)ethan-1-ol

Cat. No. B1530272
CAS RN: 1183538-72-8
M. Wt: 143.21 g/mol
InChI Key: PVPSCUVKCZTFAO-UHFFFAOYSA-N
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Description

“2-Amino-2-(thiophen-3-yl)ethan-1-ol” is a chemical compound with the molecular formula C6H9NOS and a molecular weight of 143.21 . It is a heterocyclic compound, which means it contains a ring structure that includes atoms of at least two different elements .


Synthesis Analysis

The synthesis of “2-Amino-2-(thiophen-3-yl)ethan-1-ol” can be achieved through a process involving the reaction of thiophene with sodium metal and epichlorohydrin . The optimal conditions for this synthesis include an initial molar ratio of thiophene to sodium of 1.6:1, an epichlorohydrin to sodium feed molar ratio of 1:1, an epoxidation temperature of -5°C, a reaction time of 30 minutes, and a hydrolysis reaction pH of 4-6 .


Molecular Structure Analysis

The molecular structure of “2-Amino-2-(thiophen-3-yl)ethan-1-ol” consists of a thiophene ring attached to an ethanolamine group . The thiophene ring is a five-membered aromatic ring with four carbon atoms and one sulfur atom . The ethanolamine group contains a primary amine (-NH2) and a primary alcohol (-OH) functional group .


Chemical Reactions Analysis

“2-Amino-2-(thiophen-3-yl)ethan-1-ol” can undergo various chemical reactions due to the presence of the amine and alcohol functional groups. For instance, it can participate in condensation reactions with carboxylic acids to form amides . It can also react with isothiocyanatoketones to form pyrimidine derivatives .

Scientific Research Applications

Comprehensive Analysis of 2-Amino-2-(thiophen-3-yl)ethan-1-ol Applications

2-Amino-2-(thiophen-3-yl)ethan-1-ol is a compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their wide range of applications in various scientific fields due to their unique chemical properties. Below is a detailed analysis of the applications of this compound in six distinct fields:

Medicinal Chemistry: Anticancer Agents: Thiophene derivatives, including 2-Amino-2-(thiophen-3-yl)ethan-1-ol, have been studied for their potential as anticancer agents . Their ability to interact with various biological targets allows for the design of compounds that can inhibit cancer cell growth. The compound’s structure can be modified to enhance its efficacy and selectivity towards cancer cells.

Material Science: Organic Semiconductors: In material science, thiophene-based molecules play a significant role in the development of organic semiconductors . These semiconductors are used in applications such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The electronic properties of 2-Amino-2-(thiophen-3-yl)ethan-1-ol can be harnessed to improve the performance of these devices.

Corrosion Inhibition: Thiophene derivatives are utilized as corrosion inhibitors in industrial chemistry . They form a protective layer on metals, preventing oxidation and degradation. 2-Amino-2-(thiophen-3-yl)ethan-1-ol can be part of formulations that protect metals from corrosive environments.

Pharmacology: Anti-inflammatory and Antimicrobial Properties: The pharmacological properties of thiophene derivatives include anti-inflammatory and antimicrobial effects . These compounds can be part of therapeutic drugs that reduce inflammation or combat microbial infections. Research into 2-Amino-2-(thiophen-3-yl)ethan-1-ol could lead to new treatments for inflammatory diseases and infections.

Neuroscience: Voltage-Gated Sodium Channel Blocker: Some thiophene derivatives are used as voltage-gated sodium channel blockers . These blockers are important in the treatment of conditions like epilepsy. 2-Amino-2-(thiophen-3-yl)ethan-1-ol may have potential applications in neuroscience as a compound that modulates neuronal activity.

Drug Synthesis: Building Blocks for Medicinal Compounds: Thiophene derivatives serve as building blocks in the synthesis of various medicinal compounds . The versatility of 2-Amino-2-(thiophen-3-yl)ethan-1-ol allows it to be incorporated into different drug molecules, enhancing their therapeutic potential.

Agrochemistry: Development of Insecticides: The chemical properties of thiophene derivatives make them suitable for the development of insecticides . 2-Amino-2-(thiophen-3-yl)ethan-1-ol could be used to create compounds that are effective against agricultural pests, contributing to crop protection.

Analytical Chemistry: Metal Complexing Agents: In analytical chemistry, thiophene derivatives act as metal complexing agents . They can form complexes with metals, which can be used in various analytical techniques to detect and quantify metal ions. 2-Amino-2-(thiophen-3-yl)ethan-1-ol’s ability to bind with metals can be exploited in this field.

Future Directions

The future directions for “2-Amino-2-(thiophen-3-yl)ethan-1-ol” could involve further exploration of its potential biological activities and applications in medicinal chemistry. Given its structural similarity to compounds known to exhibit various pharmacological properties , it could be a promising candidate for the development of new therapeutic agents.

properties

IUPAC Name

2-amino-2-thiophen-3-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NOS/c7-6(3-8)5-1-2-9-4-5/h1-2,4,6,8H,3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVPSCUVKCZTFAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-(thiophen-3-yl)ethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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